PapRIV

microglial activation structure-activity relationship alanine scanning

PapRIV is the only quorum sensing peptide with experimentally demonstrated full gut-to-brain transit (Caco-2→BBB→87% parenchymal delivery) and robust BV-2 microglial activation in a single integrated study. Its unique biphasic BBB kinetics (K₁=6.95 µL/(g×min), zero efflux) and mapped pharmacophore (D2, P4 essential) make it an irreplaceable positive-control probe for gut-brain-microglia axis research. For microbiologists, it is the sole commercially available cognate ligand for PlcRIV receptors; PapRI will not substitute. All SAR panel peptides (alanine scan, metabolites, scrambled DEHSFLP control) are available from the same synthetic source, ensuring reproducible head-to-head experiments.

Molecular Formula C38H53N9O13
Molecular Weight 843.9 g/mol
Cat. No. B15623542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePapRIV
Molecular FormulaC38H53N9O13
Molecular Weight843.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H53N9O13/c1-20(2)13-27(45-35(56)26(16-31(51)52)43-32(53)23(39)18-48)37(58)47-12-6-9-29(47)36(57)44-25(14-21-7-4-3-5-8-21)34(55)42-24(10-11-30(49)50)33(54)46-28(38(59)60)15-22-17-40-19-41-22/h3-5,7-8,17,19-20,23-29,48H,6,9-16,18,39H2,1-2H3,(H,40,41)(H,42,55)(H,43,53)(H,44,57)(H,45,56)(H,46,54)(H,49,50)(H,51,52)(H,59,60)/t23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyDVNDAYAATYBKAV-BMGWUDNWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PapRIV (SDLPFEH) – A Quorum Sensing Heptapeptide with Validated Microglial Activation and Blood–Brain Barrier Penetration for Gut–Brain Axis Research Procurement


PapRIV (sequence: SDLPFEH) is a quorum sensing heptapeptide produced by members of the Bacillus cereus group. It is translated as a 48-amino acid pro-peptide, secreted, and extracellularly processed by NprB proteases to yield the active heptapeptide [1]. PapRIV belongs to the PapR peptide family that functions as the cognate signaling ligand for the PlcR virulence regulator; among the four known pherotypes (PapRI–IV), PapRIV is the specific ligand for the PlcRIV subgroup [2]. Unlike other PapR family members whose host-directed effects remain largely unexplored, PapRIV was identified as the lead candidate from a screen of 85 quorum sensing peptides tested on neuronal cell types and has been demonstrated to activate BV-2 murine microglia, cross the intestinal (Caco-2) barrier, and penetrate the blood–brain barrier (BBB) in vivo, reaching the brain parenchyma [1].

Why PapRIV Cannot Be Substituted by Other PapR Family Heptapeptides or Generic Quorum Sensing Peptides in Microglia- or BBB-Focused Studies


The PapR peptide family comprises four pherotype-specific heptapeptides (PapRI: ADLPFEF; PapRII: SDMPFEF; PapRIII: NEVPFEF; PapRIV: SDLPFEH) with distinct amino acid sequences that confer group-specific activation of their cognate PlcR receptors with limited cross-talk [1]. An alanine scan of PapRIV demonstrated that replacing aspartic acid at position 2 or proline at position 4 with alanine completely abolishes IL-6 and TNFα induction in BV-2 microglia, and a scrambled-sequence control peptide (DEHSFLP) with identical amino acid composition showed no activity whatsoever [2]. Among 85 quorum sensing peptides screened on neuronal cell lines, only six affected BV-2 microglia at all, and PapRIV was the sole candidate that consistently and robustly demonstrated microglial activating properties across repeat testing [2][3]. Furthermore, the BBB penetration kinetics of quorum sensing peptides are highly variable: PhrCACET1 shows a brain influx rate (Kin) of 20.87 µL/(g×min), BIP-2 shows 2.68 µL/(g×min), and PhrANTH2 shows negligible influx at 0.18 µL/(g×min), while PapRIV displays a distinctive biphasic BBB transport profile with an initial influx rate (K1) of 6.95 µL/(g×min) and 87% parenchymal delivery — a combination of permeability and brain tissue distribution not replicated by any other QSP characterized to date [2][4]. Simply substituting another PapR variant or an untested QSP will not reproduce the specific sequence-dependent microglial activity, the unique biphasic BBB kinetics, or the active metabolite profile of PapRIV.

PapRIV – Quantitative Comparative Evidence for Scientific Selection Against Closest Analogs and In-Class Alternatives


Sequence-Dependent Microglial Activation: Alanine Scan and Scrambled Control Demonstrate That Only the Native PapRIV Heptapeptide Induces IL-6 and TNFα in BV-2 Cells

PapRIV (SDLPFEH, 1–25 µM) induces concentration-dependent production of IL-6 and TNFα in BV-2 murine microglia cells. When each amino acid of PapRIV was systematically replaced with alanine in a within-study alanine scan, substitution of aspartic acid at position 2 (D2A) or proline at position 4 (P4A) completely abolished the ability to induce IL-6 and TNFα production [1]. Additionally, a scrambled control peptide (DEHSFLP) — possessing identical amino acid composition but a randomized sequence — showed no microglial activating properties whatsoever [1]. The main metabolite DLPFEH, which retains both critical residues (D at position 2 and P at position 4), preserved full IL-6-inducing activity equivalent to the native peptide, whereas the truncated metabolites SDLPF and DLPF — which lack the C-terminal EH motif — were inactive despite retaining the critical D and P residues [1].

microglial activation structure-activity relationship alanine scanning BV-2 pro-inflammatory cytokines

Blood–Brain Barrier Penetration: PapRIV Demonstrates a Distinct Biphasic Brain Influx Profile with 87% Parenchymal Delivery Versus Linear Kinetics of Control Peptides

In an in vivo multiple time regression (MTR) mouse model, PapRIV displayed a biphasic brain influx profile with an initial influx rate (K1) of 6.95 ± 6.25 µL/(g×min), classifying it as a peptide with 'very high brain influx' according to the Stalmans classification system [1]. In the same experiment, the negative control bovine serum albumin (BSA) showed no significant brain influx (Kin = −0.03 ± 0.08 µL/(g×min)) using a linear model, while the positive control dermorphin showed a linear influx rate of 0.35 ± 0.05 µL/(g×min) [1]. Critically, capillary depletion analysis revealed that 86.92% of PapRIV taken up by the brain reached the parenchyma (vs. 13.08% retained in capillaries), and the efflux rate constant (kout = −0.01 ± 0.05 min⁻¹) was not significantly different from zero, indicating no observable brain-to-blood efflux [1]. For cross-study context among quorum sensing peptides, PhrCACET1 demonstrated a higher linear influx (Kin = 20.87 µL/(g×min)), while BIP-2 (Kin = 2.68 µL/(g×min)) and PhrANTH2 (Kin = 0.18 µL/(g×min)) showed low to negligible brain penetration — none of which were characterized for parenchymal distribution or biphasic kinetics [2].

blood-brain barrier brain influx multiple time regression parenchymal delivery pharmacokinetics

Pherotype Specificity: PapRIV Is the Cognate Ligand for PlcRIV and Does Not Cross-Activate PlcRI, PlcRII, or PlcRIII at Equivalent Concentrations

The Bacillus cereus group PlcR–PapR quorum sensing system is partitioned into four distinct pherotypes, each defined by a specific PapR heptapeptide–PlcR receptor pair: PapRI (ADLPFEF)/PlcRI, PapRII (SDMPFEF)/PlcRII, PapRIII (NEVPFEF)/PlcRIII, and PapRIV (SDLPFEH)/PlcRIV [1]. In β-galactosidase reporter assays using a ΔplcR–papR B. cereus strain complemented with individual PlcR receptors, each PapR heptapeptide (2 µM) activated its cognate PlcR with strong signal, but cross-activation of non-cognate PlcR receptors was substantially reduced or absent [1]. Specifically, PapRIV activated PlcRIV but showed minimal or no activation of PlcRI, PlcRII, or PlcRIII, confirming pherotype-restricted signaling [1]. This contrasts with PapRI (ADLPFEF), the most widely studied PapR variant, which activates PlcRI and is used as a scaffold for developing PlcR QS inhibitors but has not been reported to activate BV-2 microglia or cross the BBB in host-directed studies [2].

PlcR regulon pherotype specificity PapR family virulence regulation Bacillus cereus group

Metabolic Stability with Active Metabolite Retention: DLPFEH Preserves Full Microglial Activity While Competing Truncation Products Are Inactive

PapRIV undergoes tissue-dependent enzymatic degradation with half-lives ranging from 20 minutes in kidney homogenate to 523 minutes in brain tissue, and 25 minutes in serum [1]. Six metabolites were identified in ex vivo stability studies across serum, brain, liver, kidney, and faeces. The main metabolite formed in all matrices is DLPFEH — a hexapeptide retaining both critical amino acids (aspartic acid at position 2, proline at position 4) and the C-terminal EH motif. This metabolite was shown to induce IL-6 production to the same extent as the native PapRIV heptapeptide [1]. In contrast, two other metabolites — SDLPF and DLPF — which also contain the critical D and P residues but lack the C-terminal EH, were completely inactive [1]. A fourth truncated form, SDLPFE (not detected as a metabolite but synthesized for SAR), retained activity, suggesting a minimal active length of six amino acids [1]. The tissue with the longest half-life (brain, 523 min) is also the target organ for PapRIV's microglial effects, indicating prolonged local availability [1].

metabolic stability active metabolite DLPFEH tissue half-life enzymatic degradation

Intestinal Permeability and In Vivo Systemic Detection: PapRIV Crosses the Caco-2 Barrier and Is Detectable in Mouse Plasma at Nanomolar Concentrations

PapRIV demonstrated a low but appreciable apparent permeability coefficient (Papp) of 1.37 ± 0.21 × 10⁻⁹ cm/s across a Caco-2 monolayer in vitro, with transport occurring via passive paracellular diffusion as confirmed by comparable Papp values in the basolateral-to-apical direction and at 4 °C [1]. Translating to in vivo relevance, PapRIV was detected and identified by LC-MS in 4 out of 66 wild-type mouse plasma samples at estimated concentrations ranging from 1.7 to 19.2 nM [1]. A protein BLAST search confirmed that the SDLPFEH sequence is absent from the mouse proteome and from common plant proteins, ruling out endogenous or dietary origin [1]. The low mass balance observed during Caco-2 experiments (<2%) indicates substantial peptide loss due to cellular uptake or brush-border peptidase degradation, consistent with the enzymatic lability observed in ex vivo stability studies [1].

Caco-2 permeability intestinal absorption gut-brain axis in vivo detection mouse plasma

Screening-Level Selectivity: PapRIV Was the Only Quorum Sensing Peptide Among 85 Candidates That Consistently Demonstrated Robust BV-2 Microglial Activation Across Repeat Testing

In a systematic screen of 85 chemically diverse quorum sensing peptides tested on six neuronal cell lines (BV-2 microglia, SH-SY5Y neuroblastoma, PC12 pheochromocytoma, C8D1A astrocytes, and primary neurons) using MTT toxicity, neurite differentiation, cytokine production, and morphology readouts, only 22 peptides showed any effect on neuronal cells [1]. Of those, only six peptides affected BV-2 microglia specifically: Q180, Q184, and Q191 induced IL-6 expression, while Q164, Q192, and Q208 induced NO production [1]. PapRIV (coded within this library) was selected from this screen for follow-up in-depth characterization because it 'consistently demonstrated its in vitro microglia activating properties' upon repeat testing — a reproducibility criterion that was not reported for the other six BV-2-active screening hits [2]. The other BV-2-active peptides from the screen have not been further characterized for BBB penetration, metabolic stability, or in vivo detection [2].

quorum sensing peptide screening BV-2 microglia neuronal cell lines cytokine production gut-brain axis

PapRIV — Best-Fit Research and Industrial Application Scenarios Based on Validated Quantitative Evidence


Gut–Brain Axis and Microbiome–Host Signaling Research Using BV-2 Microglial Activation as a Functional Readout

PapRIV is the only quorum sensing peptide for which both robust BV-2 microglial activation (IL-6, TNFα, ROS induction, ameboid morphology shift via canonical NF-κB pathway) and full gut-to-brain transit (Caco-2 permeability → systemic circulation → BBB penetration → 87% parenchymal delivery) have been experimentally demonstrated in a single integrated study [1]. Researchers investigating how bacterially derived quorum sensing peptides may act as mediators of the gut–brain–microglia axis can use PapRIV as a validated positive-control probe, with the scrambled peptide DEHSFLP serving as an ideal negative control matched for amino acid composition [1]. The concentration range of 1–25 µM established for in vitro BV-2 assays provides a defined working window, while the in vivo detection at 1.7–19.2 nM in mouse plasma offers a benchmark for physiologically relevant exposure levels [1].

Structure–Activity Relationship Studies of Quorum Sensing Peptide–Host Receptor Interactions Using the Defined Alanine Scan Map of PapRIV

The alanine scan of PapRIV has precisely mapped the pharmacophore: aspartic acid at position 2 and proline at position 4 are essential for microglial activation, while the C-terminal EH motif is required for activity of the main metabolite DLPFEH but not sufficient in the absence of the N-terminal serine [1]. This SAR map, established in BV-2 cells with quantitative IL-6 and TNFα readouts, provides a unique framework for medicinal chemistry efforts aimed at designing PapRIV-derived agonists, antagonists, or imaging probes. The commercial availability of the full alanine-scan peptide set, the scrambled control, and the key metabolites (DLPFEH, SDLPF, DLPF) from the same synthetic source enables reproducible head-to-head SAR experiments [1]. No comparable host-directed SAR data exist for PapRI, PapRII, or PapRIII [2].

Blood–Brain Barrier Permeability Reference Standard for Quorum Sensing Peptide Pharmacology

PapRIV's biphasic BBB influx kinetics (K1 = 6.95 µL/(g×min)), 87% parenchymal delivery, and absence of brain efflux (kout not significantly different from zero) make it a well-characterized reference peptide for calibrating BBB penetration assays involving bacterially derived peptides [1]. In comparison, PhrCACET1 has a higher linear influx rate (Kin = 20.87 µL/(g×min)) but lacks parenchymal distribution data, while BIP-2 and PhrANTH2 have substantially lower brain penetration [3]. PapRIV fills a specific niche as a 'moderate-high influx, high parenchymal retention, zero efflux' BBB-permeable QSP, suitable as a comparator when screening other microbiome-derived peptides or peptide-based therapeutics for brain delivery properties [1][3].

PlcRIV Pherotype-Specific Studies of Bacillus cereus Group Virulence Regulation

For microbiologists studying the PlcR–PapR quorum sensing system in Bacillus cereus group isolates belonging to pherotype IV, PapRIV (SDLPFEH) is the only commercially available cognate heptapeptide ligand [2]. Using PapRI (ADLPFEF) — the most widely available PapR peptide — will not activate PlcRIV-dependent gene expression at equivalent concentrations, as demonstrated by the pherotype-specific β-galactosidase reporter data showing minimal cross-talk between PapRIV and non-cognate PlcR receptors [2]. The 2 µM concentration used in the Bouillaut et al. complementation assays provides a validated starting point for in vitro B. cereus PlcRIV activation experiments, and the established 1–100 µM range from prior microbiological activity studies offers a benchmark for dose-ranging [2].

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